molecular formula C14H19NO4S B12724473 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone CAS No. 111711-73-0

1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone

Cat. No.: B12724473
CAS No.: 111711-73-0
M. Wt: 297.37 g/mol
InChI Key: CAFWLZCAKQARGK-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with a 3,5-dimethylphenylsulfonyl group and an ethoxy group. Its unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The sulfonyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and sulfonyl group play crucial roles in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

111711-73-0

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)sulfonyl-5-ethoxypyrrolidin-2-one

InChI

InChI=1S/C14H19NO4S/c1-4-19-14-6-5-13(16)15(14)20(17,18)12-8-10(2)7-11(3)9-12/h7-9,14H,4-6H2,1-3H3

InChI Key

CAFWLZCAKQARGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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